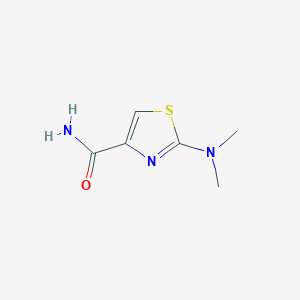
2-(Dimethylamino)-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-1,3-thiazole-4-carboxamide is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of a dimethylamino group and a carboxamide group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1,3-thiazole-4-carboxamide typically involves the reaction of 2-aminothiazole with dimethylamine and a carboxylating agent. One common method includes the use of carbon dioxide as the carboxylating agent under high-pressure conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(Dimethylamino)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Dimethylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes, while the thiazole ring can interact with active sites of enzymes, inhibiting their function. This dual interaction can disrupt cellular processes, leading to the compound’s bioactivity.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)ethanol: Another compound with a dimethylamino group, used in various industrial applications.
4,5-Bis(dimethylamino)quinoline: Known for its proton sponge properties and used in medicinal chemistry.
Tris[2-(dimethylamino)ethyl]amine: Used as a ligand in coordination chemistry.
Uniqueness
2-(Dimethylamino)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups and the thiazole ring structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C6H9N3OS |
|---|---|
分子量 |
171.22 g/mol |
IUPAC 名称 |
2-(dimethylamino)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3OS/c1-9(2)6-8-4(3-11-6)5(7)10/h3H,1-2H3,(H2,7,10) |
InChI 键 |
CSRFJVLIKXTTEO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC(=CS1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


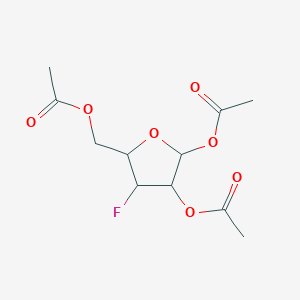
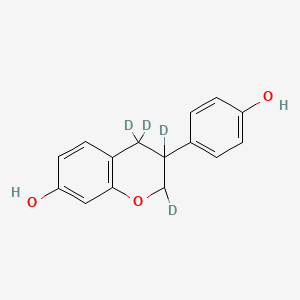
![2,2-dichloro-N-[1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B12313432.png)
![ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B12313447.png)
![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12313454.png)
![1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-](/img/structure/B12313455.png)
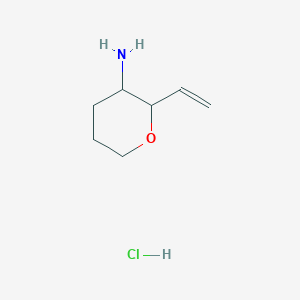
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12313464.png)

![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313476.png)
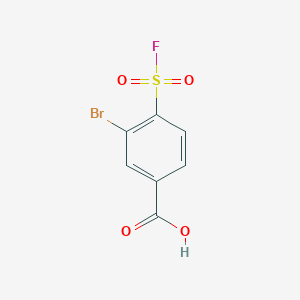
![1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B12313484.png)
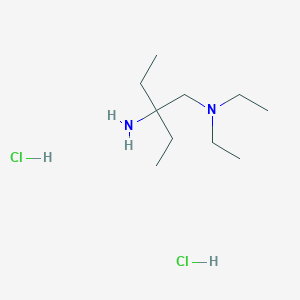
![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313511.png)
